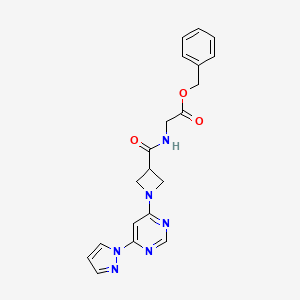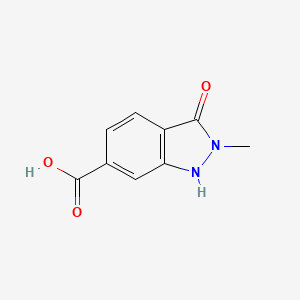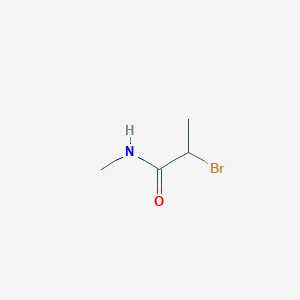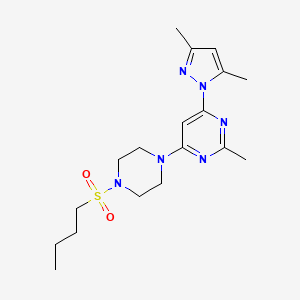![molecular formula C11H16O3 B2590302 (8-Syn)-3-Oxo-Bicyclo[3.2.1]octan-8-carbonsäureethylester CAS No. 1992829-53-4](/img/structure/B2590302.png)
(8-Syn)-3-Oxo-Bicyclo[3.2.1]octan-8-carbonsäureethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[321]octane core
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester serves as a valuable intermediate for the construction of complex molecules. Its unique bicyclic structure makes it a useful building block for the synthesis of natural products and other bioactive compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves the construction of the bicyclic core followed by functional group modifications. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the bicyclic scaffold with a wide substrate scope.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions.
Reduction: Reduction reactions can be used to modify the carbonyl group present in the structure.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or alkanes.
Wirkmechanismus
The mechanism of action of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is not well-documented. its bicyclic structure suggests that it may interact with biological targets in a manner similar to other bicyclic compounds. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar bicyclic structure.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with a similar ester functional group.
Uniqueness: What sets (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester apart is its specific bicyclic core and the presence of both a carbonyl and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.
Eigenschaften
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-JWHQNHQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2590222.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)

